molecular formula C4H9ClF3N B3024386 (S)-1,1,1-Trifluoro-2-butylamine hydrochloride CAS No. 101054-96-0

(S)-1,1,1-Trifluoro-2-butylamine hydrochloride

Cat. No. B3024386
CAS RN: 101054-96-0
M. Wt: 163.57 g/mol
InChI Key: BPUMYAARUOVRFP-DFWYDOINSA-N
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Description

Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include information about its reactivity, stability, and the products it forms during reactions .


Physical And Chemical Properties Analysis

This includes information about the compound’s melting point, boiling point, solubility, density, and other physical properties. Chemical properties might include acidity/basicity, reactivity, and types of reactions the compound can undergo .

Mechanism of Action

The mechanism of action of (S)-1,1,1-Trifluoro-2-butylamine hydrochloride is not well understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of the trifluoromethyl group. It has also been shown to act as a chiral auxiliary in various reactions, which allows for the synthesis of enantiomerically pure compounds.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. It has also been shown to have low acute toxicity in rats.

Advantages and Limitations for Lab Experiments

(S)-1,1,1-Trifluoro-2-butylamine hydrochloride has several advantages for lab experiments. It is a chiral building block that allows for the synthesis of enantiomerically pure compounds. It is also a stable compound that can be easily handled and stored. However, it has some limitations as well. It is a relatively expensive compound, which can limit its use in large-scale experiments. It is also not readily available from commercial sources, which can make it difficult to obtain.

Future Directions

There are several future directions for the use of (S)-1,1,1-Trifluoro-2-butylamine hydrochloride in scientific research. One direction is the synthesis of new pharmaceuticals and agrochemicals using this compound as a chiral building block. Another direction is the development of new synthetic methods using this compound as a chiral auxiliary. This compound can also be used in the synthesis of new materials with unique properties. Additionally, further studies are needed to understand the mechanism of action and biochemical and physiological effects of this compound.

Scientific Research Applications

(S)-1,1,1-Trifluoro-2-butylamine hydrochloride has been extensively used in scientific research as a chiral building block for the synthesis of various pharmaceuticals and agrochemicals. It has been used in the synthesis of drugs such as duloxetine, atomoxetine, and tamsulosin, which are used to treat depression, ADHD, and benign prostatic hyperplasia, respectively. This compound has also been used in the synthesis of agrochemicals such as pyraclostrobin, which is used to control fungal diseases in crops.

Safety and Hazards

This section would detail any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact .

properties

IUPAC Name

(2S)-1,1,1-trifluorobutan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3N.ClH/c1-2-3(8)4(5,6)7;/h3H,2,8H2,1H3;1H/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUMYAARUOVRFP-DFWYDOINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20545201
Record name (2S)-1,1,1-Trifluorobutan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101054-96-0
Record name 2-Butanamine, 1,1,1-trifluoro-, hydrochloride, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101054-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-1,1,1-Trifluorobutan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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